N-(3,5-dimethylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide
Description
N-(3,5-Dimethylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide is a sulfonamide-derived acetamide characterized by a 3,5-dimethylphenyl group attached to the acetamide nitrogen and a 4-fluorobenzenesulfonyl moiety at the carbonyl position.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-11-7-12(2)9-14(8-11)18-16(19)10-22(20,21)15-5-3-13(17)4-6-15/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAVDVLLGCJMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the reaction of 3,5-dimethylphenylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Trichloroacetamide Derivatives
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () shares the 3,5-dimethylphenyl group but replaces the sulfonyl group with a trichloromethyl moiety. X-ray crystallography reveals that meta-substitution with methyl groups leads to a monoclinic crystal system (space group P2₁/c) with two molecules per asymmetric unit, distinct from mono-substituted analogs (e.g., 3-chlorophenyl derivatives, space group P-1). The electron-withdrawing trichloro group increases molecular packing density compared to sulfonamide derivatives, highlighting how substituents dictate solid-state geometry .
Halogenated and Heterocyclic Derivatives
- Quinolinyl Acetamides (): Compounds like N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) replace the sulfonyl group with a methoxyquinolinyl ring. This substitution alters solubility and biological activity, as evidenced by its synthesis (51% yield) and NMR data (δ 10.35 ppm for NH, 3.84 ppm for OCH₃).
- Benzofuropyrimidinyl Derivatives (): 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide introduces a fused heterocyclic system. The sulfanyl (-S-) linker and benzofuropyrimidinyl group increase molecular rigidity and may affect binding affinity in biological systems compared to the sulfonyl group .
Data Tables
Table 2: Substituent Electronic Effects
Biological Activity
N-(3,5-dimethylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Aromatic Rings : The presence of both a dimethylphenyl group and a fluorobenzenesulfonyl group enhances its lipophilicity and potential interactions with biological targets.
- Acetamide Moiety : This functional group is commonly associated with various biological activities, including enzyme inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell membranes or interference with metabolic processes.
- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Case Studies and Experimental Results
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Inhibition of Butyrylcholinesterase (BChE) :
- A series of substituted acetamide derivatives were synthesized and evaluated for BChE inhibition. Among these, this compound demonstrated significant inhibitory activity with an IC50 value indicative of its potency against BChE .
- Docking studies revealed that the compound binds effectively to the active site of BChE, confirming its potential as a lead molecule for Alzheimer's treatment.
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Antimicrobial Studies :
- The compound was tested against several bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of cellular functions and integrity .
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Anticancer Activity :
- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves activation of caspases and modulation of apoptotic signaling pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
